1-Bromo-4-cyclobutoxy-benzene
Overview
Description
1-Bromo-4-cyclobutoxy-benzene is an organic compound with the molecular formula C10H11BrO. It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclobutoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
1-Bromo-4-cyclobutoxy-benzene is a chemical compound with the molecular formula C10H11BrO It’s known to be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura coupling reaction, the compound may interact with its targets through a process called transmetalation . This process involves the transfer of an organyl group from boron to palladium .
Biochemical Pathways
It’s known to be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Result of Action
Its involvement in the suzuki–miyaura coupling reaction suggests that it plays a role in the formation of carbon–carbon bonds .
Action Environment
It’s known that the compound is a light yellow liquid and is stored at temperatures between 0-5°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclobutoxy-benzene can be synthesized through several methods. One common approach involves the bromination of 4-cyclobutoxy-benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-cyclobutoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium ethoxide can yield 4-cyclobutoxy-phenol.
Scientific Research Applications
1-Bromo-4-cyclobutoxy-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active compounds.
Industry: It serves as a precursor in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Bromo-4-tert-butylbenzene
- 1-Bromo-4-methoxybenzene
- 1-Bromo-4-ethoxybenzene
Comparison: 1-Bromo-4-cyclobutoxy-benzene is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted benzene derivatives. This uniqueness can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
1-bromo-4-cyclobutyloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSFQHGZDYGZPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301308 | |
Record name | 1-Bromo-4-(cyclobutyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350640-82-2 | |
Record name | 1-Bromo-4-(cyclobutyloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350640-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(cyclobutyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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